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Compound of Interest

Compound Name: cis-Nerolidol

Cat. No.: B191965 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-nerolidol, a
naturally occurring sesquiterpene alcohol, in the fragrance and flavor industries. This document

includes key physicochemical properties, application guidelines, and detailed experimental

protocols for analysis and formulation.

Introduction to Cis-Nerolidol
Cis-nerolidol is a sesquiterpene alcohol found in the essential oils of numerous plants,

including jasmine, tea tree, neroli, and ginger.[1] It is valued for its subtle and complex aroma

and flavor profile, which is often described as a delicate blend of floral, woody, green, and citrus

notes.[1][2] In the fragrance industry, it is utilized for its fixative properties and its ability to blend

seamlessly with other aromatic components, particularly in floral and oriental compositions.[1]

[2] In the flavor sector, it is employed to enhance and impart fresh, floral, and woody notes to a

variety of products.[2]

Physicochemical and Sensory Properties
Cis-nerolidol's utility in fragrance and flavor applications is dictated by its physical, chemical,

and sensory characteristics.

Table 1: Physicochemical Properties of Cis-Nerolidol
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Property Value Reference

Molecular Formula C₁₅H₂₆O [3]

Molecular Weight 222.37 g/mol [3]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 276 °C [3]

Flash Point 96 - 125 °C [1][3]

Solubility
Insoluble in water; soluble in

alcohol and oils
[4]

Isomerism
Exists as one of two geometric

isomers (cis and trans)
[4]

Table 2: Sensory Profile and Thresholds of Nerolidol (Isomer Unspecified)

Parameter Description Reference

Odor Description
Floral, woody, green, with hints

of citrus and apple
[5]

Flavor Profile
Mild, woody, floral, green, with

fruity and citrus nuances
[5]

Odor Threshold 10 ppb - 10 ppm [3]

Odor Life on Smelling Strip > 100 hours [6]

Applications in the Fragrance Industry
Cis-nerolidol is a versatile ingredient in perfumery, valued for both its subtle aroma and its

functional properties.

Fragrance Profile and Use
Cis-nerolidol imparts a soft, floral-woody character to fragrance compositions. It is particularly

effective in creating delicate floral scents like lily of the valley, honeysuckle, and peony, where
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heavier fixatives might be overpowering.[6] Its profile also complements citrus and woody-

vanillic accords, providing an "airy" quality.[3][6]

Function as a Blender and Fixative
One of the primary roles of nerolidol in perfumery is as a blender and fixative.[6] Its low volatility

allows it to anchor more volatile top and middle notes, increasing the longevity of the fragrance.

[6] It seamlessly connects different fragrance components, smoothing the transitions between

them.[6]

Table 3: Recommended Usage Levels of Nerolidol in Fragrance Products

Application
Recommended
Concentration (%)

Reference

Fragrance Concentrate 0.5 - 15.0% [5][6]

Fine Fragrance (at 20%

concentrate)
up to 2.02% [2]

Cosmetic Formulations

(general)
up to 1.15% [2]

Applications in the Flavor Industry
The U.S. Food and Drug Administration (FDA) has approved nerolidol for use as a food

flavoring agent.[4][7] Its subtle, natural character makes it a valuable component in a wide

range of flavor creations.

Flavor Profile and Enhancement
Cis-nerolidol contributes mild floral, fruity, and woody notes to food and beverage products.[1]

[2] It is used to add complexity and realism to fruit flavors, particularly berry, citrus, and tropical

fruit profiles.[2][8]

Table 4: Suggested Usage Levels of Nerolidol in Flavor Formulations (for beverages at 0.05%

flavor dosage)
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Flavor Type
Suggested
Concentration
(ppm)

Application Notes Reference

Blackberry ~50

Rounds out musk

notes and adds

realism.

[8]

Blackcurrant ~80

Fills out character and

accentuates rose

notes.

[8]

Blueberry ~200

Works well in

conjunction with

linalool to balance

lavender notes.

[8]

Raspberry ~20

Effective in

combination with

ionones to enhance

violet notes.

[8]

Strawberry ~100
Enhances jasmine-like

floral notes.
[8]

Tea Not specified
Adds mild floral, fruity,

and woody notes.
[2]

Citrus & Tropical

Fruits
Not specified

Imparts mild floral,

fruity, and woody

notes.

[2]

Experimental Protocols
Protocol for Quantification of Cis-Nerolidol using Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for quantifying nerolidol in plasma and is suitable for

the analysis of cis-nerolidol in essential oils and fragrance/flavor concentrates.[9]
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Objective: To determine the concentration of cis-nerolidol in a sample matrix.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

TR-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent

Helium (carrier gas)

Cis-nerolidol analytical standard

Farnesol (internal standard)

Hexane (solvent)

Sample containing cis-nerolidol

Procedure:

Standard Preparation:

Prepare a stock solution of cis-nerolidol in hexane.

Prepare a stock solution of the internal standard (farnesol) in hexane.

Create a series of calibration standards by diluting the cis-nerolidol stock solution with

hexane to cover the expected concentration range in the samples. Spike each calibration

standard with a fixed concentration of the internal standard.

Sample Preparation:

Accurately weigh the sample and dilute it with hexane to a concentration within the

calibration range.

Add the internal standard to the diluted sample at the same concentration as in the

calibration standards.

GC-MS Analysis:
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Injector Temperature: 220 °C (splitless mode)

Oven Temperature Program:

Initial temperature: 60 °C, hold for 1 minute

Ramp: 40 °C/minute to 220 °C

Hold at 220 °C for 2 minutes

Carrier Gas: Helium at a flow rate of 1 mL/min

Transfer Line Temperature: 280 °C

Mass Spectrometer:

Ionization Mode: Electron Impact (EI) at 70 eV

Scan Mode: Full scan (m/z 20-300) for qualitative analysis and peak identification.

Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions for

cis-nerolidol (e.g., m/z 93, 161) and the internal standard.

Data Analysis:

Identify the peaks for cis-nerolidol and the internal standard based on their retention

times and mass spectra.

Integrate the peak areas of the selected ions for both the analyte and the internal

standard.

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal

standard peak area against the concentration of the calibration standards.

Determine the concentration of cis-nerolidol in the sample by applying the peak area

ratio to the calibration curve.
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Caption: Workflow for the quantification of cis-nerolidol using GC-MS.

Protocol for Sensory Evaluation of Cis-Nerolidol
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Objective: To assess the aroma and flavor profile of cis-nerolidol in a specific application (e.g.,

beverage or fragrance).

Materials:

Trained sensory panel

Odor-free sensory evaluation booths

Sample containing a known concentration of cis-nerolidol

Control sample (without cis-nerolidol)

Palate cleansers (e.g., unsalted crackers, filtered water)

Sensory evaluation forms

Procedure:

Panelist Training:

Familiarize panelists with the aroma and flavor attributes associated with cis-nerolidol
(floral, woody, green, citrus).

Provide reference standards for these attributes.

Sample Preparation:

Prepare the samples and controls in a consistent manner.

Label samples with random three-digit codes to prevent bias.

Evaluation:

Conduct the evaluation in a quiet, well-ventilated, and odor-free environment.

Present the samples to the panelists in a randomized order.
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Instruct panelists to evaluate the aroma of the samples first, followed by the flavor (if

applicable).

Panelists should cleanse their palate between samples.

Data Collection:

Panelists record their evaluations on the sensory forms, rating the intensity of various

attributes (e.g., floral, woody, green, citrus, overall impression) on a defined scale (e.g., a

9-point hedonic scale).

Data Analysis:

Analyze the data statistically (e.g., using ANOVA) to determine if there are significant

differences in the sensory profiles of the samples.

Stability Considerations
Terpenes, including cis-nerolidol, are susceptible to degradation through oxidation, especially

when exposed to heat, light, and air.[3][10] This can lead to changes in the aroma and flavor

profile of the final product.

Storage: Cis-nerolidol should be stored in tightly sealed containers in a cool, dark place to

minimize oxidation.[11]

Formulation: The stability of cis-nerolidol can be influenced by the formulation matrix. For

instance, encapsulation in cyclodextrins has been shown to improve its photostability.[12] In

cosmetic emulsions, the presence of antioxidants can enhance stability.

Thermal Processing: High temperatures during processing can lead to the degradation of

cis-nerolidol. The impact of thermal processing on the stability of essential oils and their

components is a critical consideration in the food industry.[13]

Olfactory Signaling Pathway
The perception of odorants like cis-nerolidol is initiated by the interaction of the molecule with

olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.
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While the specific OR for cis-nerolidol has not been identified, the canonical olfactory

signaling pathway is well-established.

Upon binding of an odorant to its specific G-protein-coupled receptor (GPCR), a conformational

change in the receptor activates the G-protein Gαolf. This, in turn, activates adenylyl cyclase

type III, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels

open cyclic nucleotide-gated (CNG) ion channels, causing an influx of calcium and sodium

ions. This depolarizes the neuron, generating an action potential that is transmitted to the brain

for the perception of smell.
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Caption: Canonical olfactory signal transduction pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cis-nerolidol | 3790-78-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

2. nerolidol, 7212-44-4 [thegoodscentscompany.com]

3. ScenTree - Nerolidol (CAS N° 7212-44-4) [scentree.co]

4. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological
Activities - PMC [pmc.ncbi.nlm.nih.gov]

5. Perfumers Apprentice - Nerolidol (Natural) ** [shop.perfumersapprentice.com]

6. fraterworks.com [fraterworks.com]

7. Nerolidol | Weedmaps [weedmaps.com]

8. perfumerflavorist.com [perfumerflavorist.com]

9. Quantification of nerolidol in mouse plasma using gas chromatography–mass
spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. glooshi.com [glooshi.com]

12. BJOC - The effect of cyclodextrin complexation on the solubility and photostability of
nerolidol as pure compound and as main constituent of cabreuva essential oil [beilstein-
journals.org]

13. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger
Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cis-Nerolidol: Application Notes for the Fragrance and
Flavor Industries]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191965#cis-nerolidol-applications-in-the-fragrance-
and-flavor-industries]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b191965?utm_src=pdf-custom-synthesis
https://www.chemicalbull.com/products/cis-nerolidol
https://www.thegoodscentscompany.com/data/rw1009032.html
https://www.scentree.co/en/Nerolidol.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272852/
https://shop.perfumersapprentice.com/p-8465-nerolidol-natural.aspx
https://fraterworks.com/products/nerolidol
https://weedmaps.com/learn/the-plant/nerolidol
https://www.perfumerflavorist.com/flavor/ingredients/article/21857140/flavor-bites-nerolidol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4673400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4673400/
https://www.researchgate.net/publication/362105253_Influence_of_Heating_on_Thermal_Stability_of_Essential_Oils_During_Storage
https://www.glooshi.com/nerolidol/
https://www.beilstein-journals.org/bjoc/articles/13/84
https://www.beilstein-journals.org/bjoc/articles/13/84
https://www.beilstein-journals.org/bjoc/articles/13/84
https://pmc.ncbi.nlm.nih.gov/articles/PMC9656818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9656818/
https://www.benchchem.com/product/b191965#cis-nerolidol-applications-in-the-fragrance-and-flavor-industries
https://www.benchchem.com/product/b191965#cis-nerolidol-applications-in-the-fragrance-and-flavor-industries
https://www.benchchem.com/product/b191965#cis-nerolidol-applications-in-the-fragrance-and-flavor-industries
https://www.benchchem.com/product/b191965#cis-nerolidol-applications-in-the-fragrance-and-flavor-industries
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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